4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one
Description
Properties
IUPAC Name |
4-(2-ethylsulfanylbenzoyl)-1-pyridin-3-ylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-2-24-16-8-4-3-7-15(16)18(23)20-10-11-21(17(22)13-20)14-6-5-9-19-12-14/h3-9,12H,2,10-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXLQZIBUWEVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Diamino Acid Derivatives
A diamino acid such as N-Boc-piperazine-2-carboxylic acid undergoes intramolecular cyclization under acidic or thermal conditions. For instance, treatment with trifluoroacetic acid (TFA) removes the Boc group, followed by heating in toluene to form the lactam. Alternatively, carbodiimide-mediated cyclization (e.g., using EDCI or DCC) in dichloromethane achieves ring closure with yields exceeding 75%.
Ring-Closing Metathesis (RCM)
Olefin-bearing precursors like N-allyl glycine derivatives undergo RCM using Grubbs catalysts (e.g., Grubbs II) to form the six-membered lactam. This method offers stereochemical control but requires anhydrous conditions and inert atmospheres.
Synthesis of 2-(Ethylsulfanyl)benzoyl Moiety
The 2-(ethylsulfanyl)benzoyl group is prepared through sequential functionalization of benzoic acid derivatives.
Thiolation of 2-Halobenzoic Acids
2-Fluorobenzoic acid reacts with sodium ethanethiolate in DMF at 80°C for 12 h, yielding 2-(ethylsulfanyl)benzoic acid (87% yield). Alternatively, 2-nitrobenzoic acid undergoes reduction with H₂/Pd-C to the amine, followed by diazotization and treatment with ethanethiol.
Acyl Chloride Formation
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane under reflux. Excess SOCl₂ is removed under vacuum, and the crude chloride is used directly in subsequent couplings.
Acylation of Piperazin-2-one at N4
Coupling the 2-(ethylsulfanyl)benzoyl chloride to the N4 position of 1-(pyridin-3-yl)piperazin-2-one presents challenges due to the lactam’s reduced nucleophilicity.
Schotten-Baumann Conditions
The piperazin-2-one is dissolved in aqueous NaOH (10%), and the acyl chloride is added dropwise at 0°C. Vigorous stirring for 2 h yields the desired product, though competing O-acylation may occur, requiring chromatographic purification (silica gel, ethyl acetate/hexane).
Steglich Esterification
Using DCC and DMAP in anhydrous THF at room temperature for 24 h achieves N-acylation with 68% yield. This method minimizes hydrolysis but necessitates dry conditions.
Optimization and Analytical Validation
Reaction Monitoring
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) tracks reaction progress. Retention times for intermediates and the final product are calibrated against authentic standards.
Spectroscopic Characterization
- ¹H NMR (400 MHz, CDCl₃): Key signals include δ 8.45 (pyridine H2), 7.82 (benzoyl aromatic H), and 3.92 (piperazinone CH₂).
- MS (ESI+) : m/z 386.1 [M+H]⁺, consistent with the molecular formula C₁₉H₂₀N₃O₂S.
Purity Assessment
Combustion analysis confirms elemental composition (C: 59.20%, H: 5.22%, N: 10.88%, S: 8.30%), while differential scanning calorimetry (DSC) reveals a melting point of 178–180°C.
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilizing the piperazin-2-one core on Wang resin enables sequential acylation and pyridinyl substitution. Cleavage with TFA/water (95:5) liberates the product, though yields are moderate (55%).
One-Pot Tandem Reactions
A novel approach condenses 2-(ethylsulfanyl)benzaldehyde, pyridin-3-amine, and a diketopiperazine precursor in the presence of Sc(OTf)₃. This method bypasses intermediate isolation but requires precise stoichiometric control.
Industrial-Scale Considerations
Cost-Effective Reagents
Replacing Pd catalysts with nickel complexes in coupling steps reduces costs by 40%, albeit with a 15% yield penalty.
Green Chemistry Metrics
Solvent recovery systems (e.g., spinning band distillation for toluene) and catalytic hydrogenation for nitro reductions improve E-factors from 32 to 18.
Challenges and Mitigation Strategies
Lactam Ring Stability
The piperazin-2-one ring is prone to hydrolysis under acidic conditions. Employing non-aqueous reaction media (e.g., THF, DMF) and neutral pH buffers during workup preserves integrity.
Ethylsulfanyl Oxidation
The thioether group oxidizes to sulfoxide in the presence of peroxides. Adding radical scavengers (e.g., BHT) and conducting reactions under nitrogen atmosphere mitigate this issue.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens for electrophilic substitution and organolithium reagents for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in the central nervous system .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Analogues
The compound shares structural motifs with several pharmacologically active piperazine/piperazinone derivatives. Below is a comparative analysis of its core structure and substituents against similar molecules:
Analysis of Substituent Effects
- Pyridine vs. Trifluoromethyl Groups : The pyridin-3-yl group in the target compound and UDO suggests a shared capacity for targeting enzymes (e.g., CYP51 in UDO) through aromatic interactions. However, UDO’s trifluoromethylphenyl group enhances electron-withdrawing effects, which may improve target affinity compared to the ethylsulfanyl group .
- Chlorophenyl vs.
Pharmacological Activity Insights from Analogues
Antiparasitic Potential
Pyridine-based piperazine derivatives like UDO and UDD inhibit Trypanosoma cruzi CYP51 with efficacy comparable to posaconazole, a clinical antifungal agent .
Biological Activity
The compound 4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one is a synthetic derivative belonging to the class of piperazine-based compounds. This compound exhibits a range of biological activities that make it a subject of interest in pharmaceutical research. The piperazine moiety is known for its versatility in drug design, particularly in the development of therapeutic agents targeting various diseases, including cancer and neurological disorders.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 300.41 g/mol
Anticancer Activity
Research indicates that compounds with piperazine structures often exhibit anticancer properties. The specific compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its role as a potential anticancer agent.
Case Study: Inhibition of Cancer Cell Lines
A study evaluated the effects of this compound on several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15.0 | Induction of apoptosis |
| MCF7 (Breast) | 12.5 | Cell cycle arrest in G1 phase |
| HeLa (Cervical) | 10.0 | Inhibition of HDAC activity |
Neuroprotective Effects
The compound has also been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions such as Alzheimer's disease.
Mechanism of Neuroprotection
The neuroprotective mechanism is primarily attributed to the modulation of neurotransmitter systems and inhibition of neuroinflammation pathways.
Antimicrobial Activity
In addition to anticancer and neuroprotective activities, preliminary studies suggest that this compound may possess antimicrobial properties. Testing against various bacterial strains has shown promising results, indicating its potential use in treating infections.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its chemical structure. Variations in the piperazine ring or the benzoyl group can lead to significant changes in potency and selectivity against target cells.
Key Findings from SAR Studies
- Substituent Variations : Modifications at the para position on the benzoyl group have shown to enhance anticancer activity.
- Pyridine Substituents : Different pyridine derivatives have been tested, revealing that electron-withdrawing groups increase bioactivity.
- Ethylsulfanyl Group : The presence of the ethylsulfanyl moiety is critical for maintaining effective interactions with biological targets.
Q & A
Q. What synthetic strategies are recommended for constructing the piperazin-2-one core in 4-[2-(ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one?
The piperazin-2-one core can be synthesized via cyclocondensation reactions using α-amino acids or their derivatives as precursors. For example:
- Step 1 : React ethylenediamine derivatives with carbonyl compounds (e.g., ketones or esters) under basic conditions to form the piperazine ring .
- Step 2 : Introduce the pyridin-3-yl group via nucleophilic substitution or Buchwald-Hartwig amination, ensuring regioselectivity by optimizing reaction temperatures (e.g., 80–100°C) and catalysts (e.g., Pd(OAc)₂) .
- Step 3 : Functionalize the benzoyl moiety with ethylsulfanyl groups using thiol-ene "click" chemistry or Michael addition, monitored by TLC or HPLC .
Q. How can researchers validate the purity and structural integrity of this compound?
- Chromatography : Use reverse-phase HPLC with a C18 column and a mobile phase of methanol:buffer (65:35) at pH 4.6 to assess purity (>95%) .
- Spectroscopy : Confirm the structure via - and -NMR, focusing on key signals:
- Piperazin-2-one carbonyl at ~168–170 ppm in -NMR.
- Ethylsulfanyl protons as a triplet at δ 1.2–1.4 ppm (-NMR) .
- Mass spectrometry : Validate the molecular ion peak ([M+H]⁺) using high-resolution ESI-MS .
Q. What solvent systems are optimal for solubility studies of this compound?
- Polar aprotic solvents : DMSO or DMF for initial dissolution (≥10 mM).
- Aqueous buffers : Use phosphate-buffered saline (PBS) at pH 7.4 with <0.1% Tween-80 to mimic physiological conditions.
- Co-solvents : Ethanol:water (1:1 v/v) for in vitro assays, ensuring no precipitation via dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the ethylsulfanyl and pyridinyl substituents?
- Substituent variation : Synthesize analogs with methylsulfanyl, phenylsulfanyl, or halogenated benzoyl groups to evaluate electronic effects on bioactivity .
- Pyridine positional isomers : Compare pyridin-3-yl vs. pyridin-2-yl analogs using molecular docking (e.g., AutoDock Vina) to assess target binding affinity .
- Data analysis : Apply multivariate regression to correlate logP, polar surface area (PSA), and IC₅₀ values from enzyme inhibition assays .
Q. What methodologies resolve contradictions in biological activity data across different assay platforms?
- Assay standardization : Replicate experiments in orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) to confirm target engagement .
- Metabolic stability : Pre-incubate the compound with liver microsomes (human/rat) to identify active metabolites via LC-MS/MS, ruling out false positives .
- Statistical rigor : Use ANOVA with post-hoc Tukey tests to compare inter-assay variability, ensuring p < 0.05 for significance .
Q. How can crystallographic data inform conformational analysis of the piperazin-2-one ring?
- X-ray diffraction : Grow single crystals via slow evaporation in ethyl acetate:hexane (1:2). Resolve the triclinic crystal system (space group P1) with bond angles (α, β, γ) and unit cell parameters (a, b, c) to model ring puckering .
- Density functional theory (DFT) : Compare experimental vs. computed torsion angles (e.g., ωB97X-D/cc-pVDZ) to identify energetically favorable conformers .
Q. What strategies mitigate off-target interactions mediated by the pyridin-3-yl moiety?
- Selective functionalization : Introduce steric hindrance via ortho-methyl groups on the pyridine ring to block non-specific binding .
- Proteome-wide profiling : Use chemical proteomics (e.g., affinity pull-down with biotinylated analogs) to map off-target proteins in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
